REACTION_CXSMILES
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[CH3:1][O:2][C:3]([CH:5]1[C:9]([CH3:10])=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]([F:20])([F:19])[F:18])[NH:7][CH2:6]1)=[O:4]>C1(C)C=CC=CC=1.[Pd]>[CH3:1][O:2][C:3]([C:5]1[C:9]([CH3:10])=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]([F:20])([F:19])[F:18])[NH:7][CH:6]=1)=[O:4]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting suspension was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 days
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Duration
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3 d
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Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CUSTOM
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Details
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the solids were removed by filtration
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Type
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WASH
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Details
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The filtrate was washed with toluene
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to yield an oil, which
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Type
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CUSTOM
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Details
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was purified by column chromatography (silica)
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Type
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WASH
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Details
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eluting with EtOAc-hexane (1:1)
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Name
|
|
Type
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product
|
Smiles
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COC(=O)C1=CNC(=C1C)C1=C(C=CC=C1)C(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |